trans-2-Hexenal dimethyl acetal
Overview
Description
trans-2-Hexenal dimethyl acetal: is an organic compound with the molecular formula C8H16O2. It is a derivative of trans-2-Hexenal, where the aldehyde group is protected as a dimethyl acetal. This compound is known for its fruity, apple-like aroma and is used in various applications, including flavor and fragrance industries .
Mechanism of Action
Target of Action
Trans-2-Hexenal dimethyl acetal is a fragrance ingredient . It has been found to exhibit strong antibacterial activity against various microorganisms by damaging the cell membrane of pathogenic bacteria . The primary target of this compound is the bacterial cell membrane .
Mode of Action
It is known to interact with the bacterial cell membrane, causing damage and inhibiting the growth of the bacteria . This interaction and the resulting changes lead to its antibacterial activity .
Biochemical Pathways
It is known that the compound is detoxified via three pathways: oxidation to 2-hexenoic acid by aldehyde dehydrogenase (aldh), reduction to 2-hexen-1-ol by aldose reductase (ar), and conjugation with reduced glutathione (gsh) either chemically or catalyzed by glutathione s-transferase (gst) .
Result of Action
The primary result of the action of this compound is its antibacterial activity. By interacting with and damaging the bacterial cell membrane, it inhibits the growth of bacteria . This makes it effective as a fragrance ingredient with antibacterial properties .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it has been found to be toxic to aquatic organisms, suggesting that its action and efficacy can be affected by the aquatic environment
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reduction of Hexenoic Acid: One method involves the reduction of hexenoic acid with formic acid vapors over manganese dioxide at 350°C.
Oxidation of Hexenol: Another method is the oxidation of the corresponding hexenol.
Condensation of Acetaldehyde with n-Butyraldehyde: This method involves the condensation of acetaldehyde with n-butyraldehyde.
Industrial Production Methods: Industrial production of trans-2-Hexenal dimethyl acetal typically involves large-scale synthesis using the above methods, optimized for yield and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-2-Hexenal dimethyl acetal can undergo oxidation to form 2-hexenoic acid.
Reduction: It can be reduced to 2-hexen-1-ol.
Substitution: The compound can participate in substitution reactions, particularly involving the acetal group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Acidic or basic conditions can facilitate substitution reactions involving the acetal group.
Major Products:
Oxidation: 2-Hexenoic acid
Reduction: 2-Hexen-1-ol
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Chemistry:
Synthesis of Amino Sugars: trans-2-Hexenal dimethyl acetal is used in the synthesis of amino sugars, demonstrating its utility in carbohydrate chemistry.
Biology:
Biological Activities: It exhibits biological activities, such as being a component of ‘green odor’, known for its stress-relieving effects.
Medicine:
Potential Health Impacts: Research indicates its possible carcinogenic potential based on epigenetic effects, highlighting the need for careful consideration in its applications.
Industry:
Agriculture: Used to control postharvest diseases in fruits like tomatoes, indicating its potential as a natural biocide.
Food Preservation: Incorporated into microcapsules for preserving pears, highlighting its role in food preservation.
Flavor and Fragrance: Utilized in the flavor and fragrance industry for its fruity aroma.
Comparison with Similar Compounds
trans-2-Hexenal: The parent compound, which is an aldehyde.
trans-2-Hexen-1-ol: The reduced form of trans-2-Hexenal.
2-Hexenoic Acid: The oxidized form of trans-2-Hexenal
Uniqueness: trans-2-Hexenal dimethyl acetal is unique due to its acetal protection, which makes it more stable and less reactive compared to its parent aldehyde, trans-2-Hexenal. This stability allows it to be used in various applications where the aldehyde form would be too reactive .
Properties
IUPAC Name |
(E)-1,1-dimethoxyhex-2-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-4-5-6-7-8(9-2)10-3/h6-8H,4-5H2,1-3H3/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSVRJMZINDGZFB-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CC(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C/C(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90885025 | |
Record name | 2-Hexene, 1,1-dimethoxy-, (2E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90885025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; Green fruity aroma | |
Record name | 1,1-Dimethoxy-trans-2-hexene | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1706/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Practically insoluble to insoluble in water, Soluble (in ethanol) | |
Record name | 1,1-Dimethoxy-trans-2-hexene | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1706/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.867-0.871 | |
Record name | 1,1-Dimethoxy-trans-2-hexene | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1706/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
18318-83-7 | |
Record name | trans-2-Hexenal dimethyl acetal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18318-83-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethoxyhex-2-ene, (2E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018318837 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hexene, 1,1-dimethoxy-, (2E)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Hexene, 1,1-dimethoxy-, (2E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90885025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (E)-1,1-dimethoxyhex-2-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.353 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,1-DIMETHOXYHEX-2-ENE, (2E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04H497DX4J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 1,1-Dimethoxy-trans-2-hexene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032225 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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